molecular formula C12H21BrO2 B13620249 3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran

3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran

Katalognummer: B13620249
Molekulargewicht: 277.20 g/mol
InChI-Schlüssel: JUKDJVQYKXRYMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran typically involves the reaction of tetrahydrofuran with 1-(bromomethyl)cycloheptane under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ether bond. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored closely to maintain optimal conditions and prevent any side reactions that could affect the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran has a wide range of applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound is utilized in the development of novel materials with specific properties.

    Biological Research: It serves as a building block for the synthesis of bioactive molecules and pharmaceuticals.

    Industrial Applications: The compound is employed in the production of specialty chemicals and polymers.

Wirkmechanismus

The mechanism of action of 3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran involves its ability to undergo various chemical reactions, as described above. The bromomethyl group is particularly reactive, allowing the compound to participate in substitution and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran is unique due to its cycloheptyl ring, which imparts distinct steric and electronic properties. These properties influence the compound’s reactivity and make it suitable for specific applications that similar compounds may not be able to achieve .

Eigenschaften

Molekularformel

C12H21BrO2

Molekulargewicht

277.20 g/mol

IUPAC-Name

3-[1-(bromomethyl)cycloheptyl]oxyoxolane

InChI

InChI=1S/C12H21BrO2/c13-10-12(6-3-1-2-4-7-12)15-11-5-8-14-9-11/h11H,1-10H2

InChI-Schlüssel

JUKDJVQYKXRYMZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CC1)(CBr)OC2CCOC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.